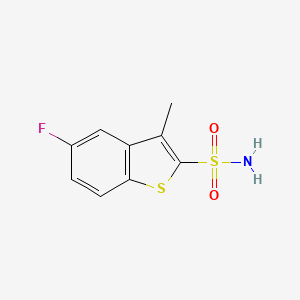

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide

Descripción general

Descripción

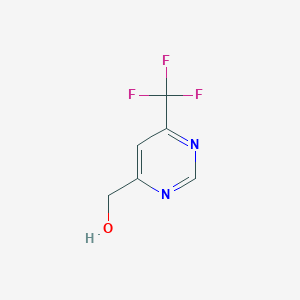

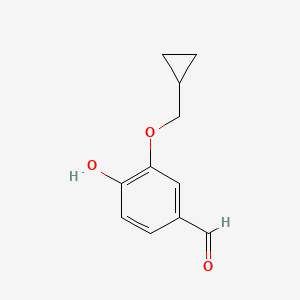

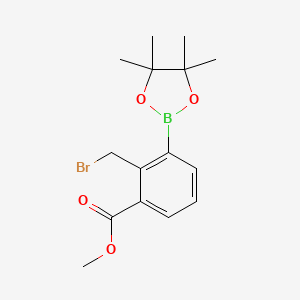

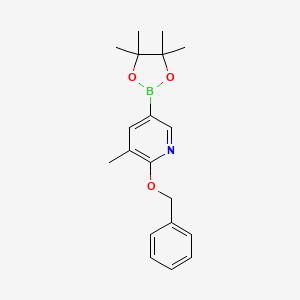

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide is an organic compound with the molecular formula C9H8FNO2S2. It is a derivative of benzothiophene, a type of heterocyclic compound that contains a five-membered ring made up of one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI codeInChI=1S/C9H6ClFO2S2/c1-5-7-4-6 (11)2-3-8 (7)14-9 (5)15 (10,12)13/h2-4H,1H3 . The molecular weight of this compound is 264.7 g/mol . Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 264.7 g/mol, a computed XLogP3-AA value of 3.8, no hydrogen bond donors, four hydrogen bond acceptors, one rotatable bond, an exact mass of 263.9481776 g/mol, a monoisotopic mass of 263.9481776 g/mol, a topological polar surface area of 70.8 Ų, a heavy atom count of 15, a formal charge of 0, and a complexity of 341 .Aplicaciones Científicas De Investigación

Synthesis and Metabolism Studies

- A study focused on the synthesis and biotransformation pathways of a compound structurally related to 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide, demonstrating its metabolic stability and the formation of major metabolites in liver microsomes of different species (Kubowicz-Kwaoeny et al., 2019).

Antimicrobial and Antitubercular Activity

- Benzene sulfonamide derivatives, a class to which this compound belongs, have been evaluated for their antimicrobial and antitubercular properties. Molecular docking studies against Mycobacterium tuberculosis enzymes have shown potential for these compounds as antitubercular agents (Shingare et al., 2022).

Cerebrovasodilatation and Anticonvulsant Activities

- Research on sulfonamides including 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, has shown significant anticonvulsant activities and potential for increasing cerebral blood flow (Barnish et al., 1981).

NIR Fluorescent Probes for Biological Imaging

- Sulfonamide groups, similar to those in this compound, have been added to benzo[a]phenoxazinium chlorides, enhancing their specificity as NIR fluorescent probes for cell applications, including vacuole and endoplasmic reticulum staining (Ferreira et al., 2023).

Development of Photochromic and Fluorescent Materials

- Diarylethene derivatives, similar in structure to this compound, have been studied for their solvatochromic and fluorescent properties. These compounds have potential applications in super-resolution fluorescence imaging and material sciences (Morimoto et al., 2018).

Antibacterial Activity

- Novel sulfonamides derived from carvacrol, similar to this compound, have shown high antibacterial activity against resistant Staphylococcus aureus strains (Oliveira et al., 2016).

Propiedades

IUPAC Name |

5-fluoro-3-methyl-1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJROMBCJDSOQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.